2,4-Dimethyl-3,5-heptanedione
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Overview
Description
2,4-Dimethyl-3,5-heptanedione is an organic compound with the molecular formula C9H16O2. It is a diketone, meaning it contains two ketone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-3,5-heptanedione can be synthesized through several methods. One common method involves the Claisen condensation of acetone with isobutyraldehyde, followed by oxidation. The reaction typically requires a base such as sodium ethoxide and an oxidizing agent like potassium permanganate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Claisen condensation reactions. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3,5-heptanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones.
Scientific Research Applications
2,4-Dimethyl-3,5-heptanedione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing into its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3,5-heptanedione involves its interaction with molecular targets such as enzymes and receptors. It can form complexes with metal ions, which can then participate in various biochemical pathways. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: Another diketone with similar reactivity but different physical properties.
2,6-Dimethyl-3,5-heptanedione: A structural isomer with different chemical behavior.
3,5-Heptanedione: Lacks the methyl groups at positions 2 and 4, leading to different reactivity.
Uniqueness
2,4-Dimethyl-3,5-heptanedione is unique due to its specific structure, which imparts distinct chemical and physical properties. Its methyl groups at positions 2 and 4 influence its reactivity and interactions with other molecules, making it valuable in various applications .
Properties
CAS No. |
37484-68-7 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2,4-dimethylheptane-3,5-dione |
InChI |
InChI=1S/C9H16O2/c1-5-8(10)7(4)9(11)6(2)3/h6-7H,5H2,1-4H3 |
InChI Key |
QLURKUIFEGCQQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C(=O)C(C)C |
Origin of Product |
United States |
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